molecular formula C12H9NO5 B1615828 Methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate CAS No. 5394-81-0

Methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate

Cat. No. B1615828
CAS RN: 5394-81-0
M. Wt: 247.2 g/mol
InChI Key: SMEAMGOZNIOEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate, also known as MNHC, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. MNHC is a naphthalene derivative that is commonly used as a building block in the synthesis of other organic compounds.

Scientific Research Applications

Enzymatic Reduction of Nitro Compounds

The enzymatic reduction of aromatic nitro compounds, such as nitronaphthalenes, by liver extracts demonstrates the bioconversion of these compounds into potentially less harmful or more reactive species. This process is significant in understanding the detoxification pathways and potential toxicological impacts of nitro-aromatic compounds in biological systems (Poirier & Weisburger, 1974).

Atmospheric Chemistry of Nitronaphthalenes

The atmospheric degradation of nitronaphthalenes, including photolysis and reactions with radicals, is crucial for assessing their environmental fate and impacts. Studies have shown that photolysis is a major degradation pathway for these compounds, which has implications for air quality and pollution studies (Arey et al., 1990).

Photoreactivity and Triplet State Population

Research into the conformational control, excited-state dynamics, and intersystem crossing in nitronaphthalene derivatives offers valuable information on their photophysical properties. These studies are relevant for understanding the photostability, photochemical fate, and potential application of these compounds in photodynamic therapy or as photosensitizers (Vogt & Crespo-Hernández, 2013).

Mutagenicity and Environmental Toxicology

Investigations into the mutagenicity of nitronaphthalenes and their derivatives provide insights into their potential health risks. Understanding the mutagenic activity of these compounds in various biological assays can help in assessing the risks associated with exposure to nitro-aromatic pollutants (El-Bayoumy et al., 1981).

Chemical Synthesis and Reactions

Studies on the chemical reactions and synthesis of nitronaphthalene derivatives, including cycloadditions and substitutions, are fundamental for exploring their applications in organic synthesis, material science, and as intermediates in the synthesis of more complex molecules (Wong et al., 2002).

properties

IUPAC Name

methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c1-18-12(15)9-6-7-4-2-3-5-8(7)10(11(9)14)13(16)17/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEAMGOZNIOEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277088
Record name methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5394-81-0
Record name MLS002637537
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate
Reactant of Route 3
Methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.